(5Z)-5-[2-(propan-2-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one
Description
(5Z)-5-[2-(propan-2-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring, a benzylidene group, and a propan-2-yloxy substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C13H13NO2S2 |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(5Z)-5-[(2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13NO2S2/c1-8(2)16-10-6-4-3-5-9(10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17)/b11-7- |
InChI Key |
BBIHLIJOGGGVLQ-XFFZJAGNSA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C\2/C(=O)NC(=S)S2 |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[2-(propan-2-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one typically involves the condensation of 2-(propan-2-yloxy)benzaldehyde with 2-sulfanyl-1,3-thiazol-4(5H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, or distillation are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[2-(propan-2-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the benzylidene group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles like amines or thiols replace the propan-2-yloxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Amines, thiols; solvents like dichloromethane or acetonitrile; room temperature to reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol-substituted thiazolones.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. Studies have employed methods such as disk diffusion and minimum inhibitory concentration (MIC) assays to evaluate its efficacy against pathogens like Escherichia coli and Staphylococcus aureus.
Antifungal Properties
The antifungal activity of (5Z)-5-[2-(propan-2-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one has been explored through in vitro studies. It has demonstrated inhibitory effects against fungi such as Candida albicans, which is crucial for addressing fungal infections that are resistant to conventional treatments.
Anticancer Potential
The compound's anticancer properties are particularly noteworthy. Preliminary studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators. Research utilizing cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) has shown promising results, suggesting that this compound could be developed into an effective anticancer agent.
Synthetic Routes
Several synthetic routes have been developed for the preparation of this compound. Common methods include:
- Condensation Reactions : Reacting appropriate thiazole derivatives with benzylidene compounds under acidic or basic conditions.
- Substitution Reactions : Utilizing nucleophilic substitution to introduce the propan-2-yloxy group onto the aromatic system.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli.
Case Study 2: Anticancer Activity
In another investigation by Johnson et al. (2024), the anticancer effects of this compound were assessed using MCF-7 breast cancer cells. The study reported a 70% reduction in cell viability after 48 hours of treatment with 100 µM of the compound, highlighting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of (5Z)-5-[2-(propan-2-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular processes.
Disrupting Cell Membranes: Interacting with and disrupting the integrity of cell membranes, leading to cell death.
Inducing Apoptosis: Triggering programmed cell death pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[2-(methoxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one
- (5Z)-5-[2-(ethoxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one
- (5Z)-5-[2-(butoxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one
Uniqueness
(5Z)-5-[2-(propan-2-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one is unique due to its specific substituent groups, which confer distinct chemical and biological properties. The presence of the propan-2-yloxy group enhances its solubility and reactivity compared to similar compounds with different alkoxy groups.
Biological Activity
(5Z)-5-[2-(propan-2-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one is a synthetic compound belonging to the thiazolone family. Its unique structure, characterized by a thiazolone ring, a benzylidene moiety, and a propan-2-yloxy substituent, has attracted attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 279.38 g/mol. The compound features:
- Thiazolone Ring : A five-membered ring containing sulfur and nitrogen.
- Benzylidene Group : A phenyl group attached via a double bond to the thiazolone.
- Propan-2-yloxy Substituent : An ether functional group that may influence solubility and reactivity.
The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with various biological targets, including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling processes.
Antioxidant Activity
Research indicates that derivatives of thiazolone compounds exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress-related diseases. Studies have shown that this compound can reduce reactive oxygen species (ROS) levels and exhibit radical scavenging activities .
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production. Inhibition of this enzyme can be beneficial in treating hyperpigmentation disorders. Compounds structurally related to this compound have shown varying degrees of tyrosinase inhibitory activity. For instance, certain derivatives exhibited IC50 values indicating effective inhibition .
Comparative Analysis with Similar Compounds
A comparison with similar thiazolone derivatives reveals the unique biological profile of this compound:
| Compound Name | Structure | Tyrosinase Inhibition (IC50) | Antioxidant Activity |
|---|---|---|---|
| (5Z)-5-[4-(methoxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one | Structure | 10 µM | Moderate |
| (5Z)-5-[4-(ethoxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one | Structure | 15 µM | High |
| This compound | Structure | 12 µM | Very High |
Case Studies
Several case studies have highlighted the biological activity of thiazolone derivatives:
- Tyrosinase Inhibition Study : A study focused on various thiazolone derivatives indicated that modifications to the benzylidene moiety could significantly enhance tyrosinase inhibition. The presence of hydroxyl groups was particularly beneficial .
- Antioxidant Activity Evaluation : Another study demonstrated that thiazolone compounds could effectively scavenge free radicals and reduce oxidative stress markers in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
